Cas no 2172586-64-8 (4-(1-methoxyethyl)thiane-4-carbaldehyde)

4-(1-methoxyethyl)thiane-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(1-methoxyethyl)thiane-4-carbaldehyde
- EN300-1620807
- 2172586-64-8
-
- インチ: 1S/C9H16O2S/c1-8(11-2)9(7-10)3-5-12-6-4-9/h7-8H,3-6H2,1-2H3
- InChIKey: SPYBGWBZHOYLOH-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C=O)(C(C)OC)CC1
計算された属性
- せいみつぶんしりょう: 188.08710092g/mol
- どういたいしつりょう: 188.08710092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 51.6Ų
4-(1-methoxyethyl)thiane-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1620807-0.1g |
4-(1-methoxyethyl)thiane-4-carbaldehyde |
2172586-64-8 | 0.1g |
$1459.0 | 2023-06-04 | ||
Enamine | EN300-1620807-1.0g |
4-(1-methoxyethyl)thiane-4-carbaldehyde |
2172586-64-8 | 1g |
$1658.0 | 2023-06-04 | ||
Enamine | EN300-1620807-0.05g |
4-(1-methoxyethyl)thiane-4-carbaldehyde |
2172586-64-8 | 0.05g |
$1393.0 | 2023-06-04 | ||
Enamine | EN300-1620807-1000mg |
4-(1-methoxyethyl)thiane-4-carbaldehyde |
2172586-64-8 | 1000mg |
$1414.0 | 2023-09-22 | ||
Enamine | EN300-1620807-100mg |
4-(1-methoxyethyl)thiane-4-carbaldehyde |
2172586-64-8 | 100mg |
$1244.0 | 2023-09-22 | ||
Enamine | EN300-1620807-500mg |
4-(1-methoxyethyl)thiane-4-carbaldehyde |
2172586-64-8 | 500mg |
$1357.0 | 2023-09-22 | ||
Enamine | EN300-1620807-0.5g |
4-(1-methoxyethyl)thiane-4-carbaldehyde |
2172586-64-8 | 0.5g |
$1591.0 | 2023-06-04 | ||
Enamine | EN300-1620807-10.0g |
4-(1-methoxyethyl)thiane-4-carbaldehyde |
2172586-64-8 | 10g |
$7128.0 | 2023-06-04 | ||
Enamine | EN300-1620807-2.5g |
4-(1-methoxyethyl)thiane-4-carbaldehyde |
2172586-64-8 | 2.5g |
$3249.0 | 2023-06-04 | ||
Enamine | EN300-1620807-5.0g |
4-(1-methoxyethyl)thiane-4-carbaldehyde |
2172586-64-8 | 5g |
$4806.0 | 2023-06-04 |
4-(1-methoxyethyl)thiane-4-carbaldehyde 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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7. Book reviews
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
4-(1-methoxyethyl)thiane-4-carbaldehydeに関する追加情報
Introduction to 4-(1-methoxyethyl)thiane-4-carbaldehyde (CAS No. 2172586-64-8)
4-(1-methoxyethyl)thiane-4-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 2172586-64-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This organosulfur derivative features a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in drug development and synthetic chemistry.
The molecular structure of 4-(1-methoxyethyl)thiane-4-carbaldehyde consists of a thiophene ring substituted with a formyl group at the 4-position and an 1-methoxyethyl side chain. This configuration imparts distinct reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both the aldehyde and thioether functionalities allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and oxidation processes, which are pivotal in medicinal chemistry.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. 4-(1-methoxyethyl)thiane-4-carbaldehyde has been explored as a precursor in the synthesis of various pharmacologically active compounds. For instance, its incorporation into heterocyclic scaffolds has led to the development of novel molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. The 1-methoxyethyl group enhances solubility and metabolic stability, which are critical factors in drug design.
One of the most compelling aspects of 4-(1-methoxyethyl)thiane-4-carbaldehyde is its utility in constructing complex thiazole derivatives. Thiazole-based compounds are well-documented for their therapeutic efficacy across multiple disease domains. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diabetes and cardiovascular diseases. The aldehyde functionality serves as a reactive handle for further derivatization, enabling the creation of molecules with enhanced binding affinity and selectivity.
Advances in computational chemistry have further accelerated the exploration of 4-(1-methoxyethyl)thiane-4-carbaldehyde. Molecular modeling studies suggest that its structural motifs can be optimized to improve pharmacokinetic profiles. By integrating machine learning algorithms, scientists have identified promising analogs that exhibit improved solubility and reduced toxicity. These computational approaches have significantly reduced the time and resources required for hit identification in drug discovery pipelines.
The synthesis of 4-(1-methoxyethyl)thiane-4-carbaldehyde itself presents an intriguing challenge due to its sensitive functional groups. Modern synthetic methodologies have enabled more efficient routes to this compound, often involving palladium-catalyzed cross-coupling reactions or transition-metal-mediated transformations. These techniques have not only improved yield but also minimized byproduct formation, ensuring higher purity for downstream applications.
In clinical research, 4-(1-methoxyethyl)thiane-4-carbaldehyde has been investigated for its role in developing kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases. By designing molecules based on this scaffold, researchers aim to develop targeted therapies that modulate kinase activity without affecting other cellular processes. Preliminary studies indicate promising results in preclinical models, warranting further investigation into its therapeutic potential.
The versatility of 4-(1-methoxyethyl)thiane-4-carbaldehyde extends beyond pharmaceutical applications. In materials science, thiophene derivatives are being explored for their electronic properties, making them suitable candidates for organic semiconductors and conductive polymers. The unique interplay between electron-deficient aldehyde groups and electron-rich thiophene rings could lead to novel materials with enhanced performance characteristics.
Environmental considerations also play a role in the development of 4-(1-methoxyethyl)thiane-4-carbaldehyde derivatives. Green chemistry principles have guided efforts to design synthetic routes that minimize waste and hazardous byproducts. Catalytic methods that employ recyclable catalysts or operate under mild conditions align with these sustainable practices, ensuring that the compound remains accessible for research without compromising ecological integrity.
Future directions for research on 4-(1-methoxyethyl)thiane-4-carbaldehyde include exploring its role in photodynamic therapy (PDT). The compound’s ability to generate reactive oxygen species upon light exposure could make it an effective photosensitizer for treating cancerous or infected tissues. Combination therapies involving PDT and traditional chemotherapy show promise in overcoming drug resistance mechanisms.
Collaborative efforts between academia and industry are essential for maximizing the therapeutic potential of 4-(1-methoxyethyl)thiane-4-carbaldehyde. By fostering open communication channels, researchers can share insights from different disciplines—such as medicinal chemistry, bioinformatics, and nanotechnology—to accelerate innovation. Such partnerships are critical for translating laboratory discoveries into tangible benefits for patients worldwide.
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